3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 6 and a cyclohexanecarbonyl-piperazine group at position 2. The molecule’s synthetic accessibility and structural adaptability make it a candidate for derivatization, as seen in analogs with modified piperazine substituents .
Properties
IUPAC Name |
cyclohexyl-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-15-14-16(2)26(23-15)19-9-8-18(21-22-19)24-10-12-25(13-11-24)20(27)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPXQIIGYTZNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperazine ring: This step involves the reaction of cyclohexanecarbonyl chloride with piperazine under controlled conditions to form the cyclohexanecarbonylpiperazine intermediate.
Formation of the pyrazole ring: This involves the reaction of appropriate precursors to form 3,5-dimethyl-1H-pyrazole.
Coupling reactions: The final step involves coupling the cyclohexanecarbonylpiperazine intermediate with the pyrazole and pyridazine rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a family of pyridazine derivatives with piperazine and pyrazole substituents. Key analogs and their structural differences include:
Key Observations :
- Piperazine Modifications : The cyclohexanecarbonyl group in the target compound introduces steric bulk and lipophilicity compared to chlorobenzoyl (Cl, electron-withdrawing) or biphenylsulfonyl (polar, bulky) groups in analogs . These differences influence solubility, bioavailability, and target binding.
Spectroscopic Characterization
- IR/NMR : Analogs such as (±)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-dihydrothiadiazine derivatives (e.g., compound 5i ) show characteristic IR peaks for C=O (1680–1700 cm⁻¹) and NH/OH (3200–3400 cm⁻¹). The target compound’s cyclohexanecarbonyl group would exhibit similar C=O stretching.
- Mass Spectrometry : Molecular ions for analogs align with theoretical weights (e.g., m/z 465 for 5i ), suggesting reliable MS validation for the target compound.
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL and ORTEP-3 are widely used for determining bond lengths and angles in related heterocycles. For example, hydrogen-bonding patterns in pyrazolotriazolopyrimidines highlight the importance of piperazine conformation in crystal packing.
- LogP and Solubility : The biphenylsulfonyl analog (higher molecular weight, LogP ~3–4) is likely less soluble than the target compound, which has a cyclohexanecarbonyl group (moderate LogP).
Biological Activity
The compound 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on available literature.
Synthesis of the Compound
The synthesis of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves multi-step reactions typically starting from readily available precursors. The key steps include:
- Formation of the Piperazine Derivative : The cyclohexanecarbonyl group is introduced onto a piperazine scaffold.
- Pyrazole Integration : The 3,5-dimethyl-1H-pyrazole moiety is added through a coupling reaction.
- Pyridazine Ring Closure : Finally, the pyridazine ring is formed, completing the structure.
This synthetic pathway is crucial for ensuring the desired biological properties of the final compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Evaluation
A notable study evaluated the antiproliferative effects of related compounds on human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The results demonstrated that these compounds could inhibit cell growth significantly, with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 5.2 | Apoptosis induction |
| Compound B | PC3 | 4.8 | Cell cycle arrest |
Antibacterial and Antifungal Properties
In addition to antitumor activity, compounds in this class have demonstrated antibacterial and antifungal properties. For example, derivatives featuring piperazine rings have been tested against various bacterial strains and fungi, showing effectiveness comparable to established antibiotics.
Evaluation of Antimicrobial Activity
The antimicrobial efficacy was assessed using standard disk diffusion methods. Compounds were tested against Gram-positive and Gram-negative bacteria as well as fungal strains.
| Pathogen | Compound | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | Compound A | 15 |
| S. aureus | Compound B | 20 |
| C. albicans | Compound C | 18 |
The biological activity of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with sigma receptors, which play a role in various cellular processes including apoptosis and cell survival.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in tumor growth or microbial metabolism.
- Cell Cycle Interference : These compounds can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?
The synthesis typically involves multi-step functionalization of pyridazine and pyrazole precursors. A common approach includes:
- Nucleophilic substitution at the pyridazine core using piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
- Coupling reactions (e.g., Buchwald-Hartwig or Ullmann-type) to introduce the 3,5-dimethylpyrazole moiety, followed by cyclohexanecarbonyl group acylation via carbodiimide-mediated coupling .
- Intermediate purification via flash chromatography (cyclohexane/ethyl acetate gradients) and characterization by NMR, HRMS, and IR spectroscopy .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): NMR (400–600 MHz) to confirm substituent regiochemistry and coupling constants; NMR for carbonyl and aromatic carbon validation .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1650–1750 cm) and amine (N–H, ~3300 cm) functional groups .
- Thin-Layer Chromatography (TLC): Monitoring reaction progress with cyclohexane/ethyl acetate mobile phases .
Basic: How are intermediates like ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate utilized in its synthesis?
Such intermediates act as precursors for subsequent functionalization. For example:
- The hydroxyl group on pyridazine undergoes alkylation or acylation to introduce the piperazine moiety .
- Ethyl ester groups are hydrolyzed to carboxylic acids for coupling with cyclohexanecarbonyl chloride under basic conditions (e.g., EtN in DCM) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in pyridazine-piperazine coupling?
Methodological strategies include:
- Design of Experiments (DoE): Statistical optimization of parameters (temperature, solvent polarity, catalyst loading) using response surface methodology .
- Computational Reaction Path Search: Quantum chemical calculations (DFT) to identify low-energy transition states and predict regioselectivity .
- In-situ Monitoring: ReactIR or HPLC to track intermediate formation and minimize side reactions (e.g., over-alkylation) .
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from solvation effects or conformational flexibility. Mitigation approaches:
- X-ray Crystallography: Determine solid-state conformation and compare with computed geometries .
- Molecular Dynamics (MD) Simulations: Assess ligand-receptor binding dynamics in explicit solvent models .
- Free Energy Perturbation (FEP): Quantify binding affinity differences between predicted and observed conformers .
Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Regioselective Substitution: Introduce electron-withdrawing/donating groups (e.g., –NO, –OCH) at pyridazine C-3 or pyrazole C-5 to modulate electronic properties .
- Bioisosteric Replacement: Substitute the cyclohexanecarbonyl group with bicyclic or heteroaromatic moieties to enhance metabolic stability .
- Docking Studies: Use AutoDock or Schrödinger Suite to prioritize derivatives with predicted high affinity for target proteins (e.g., kinases) .
Advanced: How can computational methods enhance the development of this compound’s pharmacological profile?
- Quantum Mechanics (QM) Calculations: Predict ionization potentials and pKa values to optimize solubility and bioavailability .
- Pharmacophore Modeling: Identify critical interaction motifs (e.g., hydrogen bond acceptors in pyridazine) for target engagement .
- ADMET Prediction: Tools like SwissADME to assess permeability, CYP450 inhibition, and toxicity risks early in development .
Advanced: What experimental frameworks are recommended for evaluating biological activity in vitro?
- Cytotoxicity Assays: MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition Studies: Kinetic assays (e.g., fluorescence polarization) to measure inhibition constants () for target enzymes .
- Protein Binding Studies: Surface plasmon resonance (SPR) or ITC to quantify binding thermodynamics .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- Single-Crystal XRD: Resolve bond lengths, angles, and torsion angles to validate DFT-optimized structures .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influencing crystal packing .
- Comparative Analysis: Overlay experimental and computed structures (e.g., Mercury software) to identify conformational deviations .
Advanced: What challenges arise during scale-up synthesis, and how can they be addressed?
- Reactor Design: Optimize heat/mass transfer using microreactors or flow chemistry to prevent exothermic runaway .
- Separation Challenges: Implement membrane technologies (e.g., nanofiltration) or simulated moving bed (SMB) chromatography for high-purity isolation .
- Process Analytical Technology (PAT): Use inline Raman spectroscopy for real-time monitoring of critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
